Ammonium methanesulfonate

Description

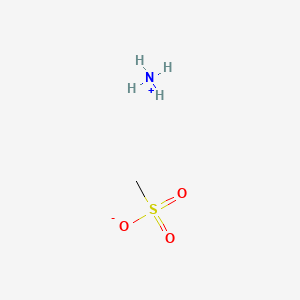

Ammonium (B1175870) methanesulfonate (B1217627), with the chemical formula CH₃SO₃NH₄, is the salt formed from the neutralization of methanesulfonic acid with ammonia (B1221849). nih.govguidechem.com It is a white crystalline solid that is highly soluble in water. guidechem.com While its basic structure is straightforward, the compound serves as a parent for a vast and fascinating class of materials known as ammonium methanesulfonate analogs. These analogs are formed by replacing the hydrogen atoms of the ammonium cation with various organic groups, leading to a wide spectrum of physicochemical properties and applications.

The study of this compound is intrinsically linked to the development of methanesulfonic acid (MSA) chemistry. While MSA was first synthesized in the mid-19th century, the systematic investigation of its salts, including the ammonium salt, gained momentum in the 20th century with the broader exploration of sulfonate esters and their reactions. smolecule.com Early research was often focused on the fundamental properties and synthesis of these compounds.

A significant surge in interest in this compound and its derivatives, particularly quaternary ammonium methanesulfonates, occurred with the rise of ionic liquids. researchgate.net These salts, which are liquid at or near room temperature, offered a new class of "green" solvents and electrolytes with unique properties like low volatility, high thermal stability, and high ionic conductivity. researchgate.nethiyka.com This has led to a proliferation of research into synthesizing and characterizing a vast array of this compound analogs with tailored properties for specific applications. researchgate.net

The influence of this compound and its analogs extends across numerous scientific fields:

Atmospheric Chemistry: Methanesulfonic acid is a key product of the atmospheric oxidation of dimethyl sulfide (B99878), a significant biogenic sulfur compound. The subsequent reaction of MSA with ammonia and amines to form this compound particles is a crucial area of study in understanding atmospheric aerosol formation and its impact on climate. escholarship.orgnih.govfrontiersin.org Research has shown that amines can be more effective than ammonia in promoting particle formation with MSA. escholarship.org

Materials Science: this compound analogs are at the forefront of materials science research, particularly in the field of ionic liquids. researchgate.nethiyka.com These compounds are investigated as electrolytes in batteries and capacitors, as media for the synthesis of nanoparticles and composites, and as components of polymer electrolytes. researchgate.nethiyka.comresearchgate.net The ability to tune the properties of the ionic liquid by modifying the structure of the ammonium cation is a key advantage. researchgate.net

Organic Synthesis: this compound itself can act as a catalyst in various chemical reactions. guidechem.com Furthermore, its derivatives are used as phase-transfer catalysts and as reagents in a variety of organic transformations. researchgate.net The methanesulfonate anion is a good leaving group, making these compounds useful in substitution reactions.

Electrochemistry: The high ionic conductivity and wide electrochemical window of many this compound-based ionic liquids make them promising electrolytes for various electrochemical applications, including metal deposition and electrosynthesis. hiyka.comresearchgate.net

The true versatility of this compound chemistry lies in the vast structural diversity achievable by modifying the ammonium cation. The simple ammonium ion (NH₄⁺) can be substituted with one or more organic groups, leading to primary, secondary, tertiary, and quaternary ammonium cations. This structural variation has a profound impact on the physical and chemical properties of the resulting salt.

The nature of the organic substituent on the ammonium cation influences key properties such as:

Melting Point: The size, shape, and symmetry of the cation play a crucial role in determining the melting point of the salt. For instance, increasing the alkyl chain length on the ammonium cation can lead to lower melting points, a key feature in the design of ionic liquids. researchgate.net

Solubility: The choice of cation affects the solubility of the salt in different solvents.

Hydrogen Bonding: The presence of N-H bonds in primary, secondary, and tertiary ammonium cations allows for hydrogen bonding interactions, which can influence the crystal structure and bulk properties of the material. nih.govresearchgate.net

Ionicity and Conductivity: The nature of the cation impacts the degree of ion pairing and, consequently, the ionic conductivity of the molten salt or its solutions. researchgate.net

This structural tunability allows for the design of "task-specific" ionic liquids and other materials with properties optimized for a particular application. scispace.com

Data at a Glance

Physicochemical Properties of Selected this compound Analogs

| Compound Name | Cation Structure | Melting Point (°C) | Key Application Areas |

| This compound | NH₄⁺ | - | Atmospheric chemistry studies, organic synthesis |

| Diethylmethylthis compound | [N(C₂H₅)₂(CH₃)H]⁺ | 37.7 aip.org | Ionic liquid, electrochemistry, materials science hiyka.com |

| (3,5-Dimethyladamantan-1-yl)this compound | C₁₂H₂₂N⁺ | - | Pharmaceutical salt development nih.govresearchgate.net |

| Diisopropylthis compound | [N(i-C₃H₇)₂H₂]⁺ | - | Crystal engineering, study of hydrogen bonding researchgate.net |

| N,N,N-Dimethylbutylthis compound | [N(CH₃)₂(C₄H₉)H]⁺ | - | Electrochemical recovery of lead researchgate.net |

Summary of Key Research Findings

| Research Focus | Key Finding | Reference |

| Atmospheric Nucleation | Amines are more effective than ammonia in promoting new particle formation with methanesulfonic acid. | escholarship.org |

| Ionic Liquids | The structure of the ammonium cation significantly influences the physicochemical properties of methanesulfonate-based ionic liquids, enabling the design of task-specific materials. | researchgate.net |

| Crystal Structure | The crystal structure of (3,5-dimethyladamantan-1-yl)this compound reveals extensive hydrogen bonding networks. | nih.govresearchgate.net |

| Electrochemical Applications | N,N,N-Dimethylbutylthis compound shows promise as an electrolyte for the electrochemical recovery of lead from batteries. | researchgate.net |

| Supramolecular Chemistry | Diisopropylthis compound forms hydrogen-bonded cyclic dimers in the solid state. | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

22515-76-0 |

|---|---|

Molecular Formula |

CH7NO3S |

Molecular Weight |

113.14 g/mol |

IUPAC Name |

azane;methanesulfonic acid |

InChI |

InChI=1S/CH4O3S.H3N/c1-5(2,3)4;/h1H3,(H,2,3,4);1H3 |

InChI Key |

QHYIGPGWXQQZSA-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)[O-].[NH4+] |

Canonical SMILES |

CS(=O)(=O)O.N |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

75-75-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the synthesis of ammonium (B1175870) methanesulfonate (B1217627), offering control over reaction conditions and product purity.

Metathesis, or double displacement, reactions provide a versatile route for the preparation of quaternary ammonium methanesulfonates. This method typically involves the exchange of anions between a quaternary ammonium salt (commonly a halide) and a methanesulfonate salt. The choice of reactants and solvents is crucial to drive the reaction towards the desired product, often by precipitating an insoluble byproduct.

For instance, novel ionic liquids based on N-methyl-N-alkylpyrrolidinium or quaternary ammonium cations with methanesulfonate anions have been synthesized. rsc.orgmonash.edu These syntheses demonstrate the utility of metathesis for creating a diverse range of quaternary ammonium methanesulfonates with potential applications in "Green" chemistry. rsc.org The reaction can be represented generally as:

R₄N⁺X⁻ + M⁺CH₃SO₃⁻ → R₄N⁺CH₃SO₃⁻ + MX(s)

Where R represents alkyl or other organic groups, X is typically a halide, and M is a metal cation that forms an insoluble salt with X.

The direct neutralization of methanesulfonic acid with ammonia (B1221849) or an appropriate amine is a straightforward and common method for the synthesis of ammonium methanesulfonate and its substituted derivatives. escholarship.orgresearchgate.net This acid-base reaction is typically exothermic and requires careful control of temperature and pH to ensure the formation of the desired salt and to prevent decomposition. rsc.org

The reaction is as follows:

CH₃SO₃H + R₃N → [R₃NH]⁺[CH₃SO₃]⁻

In a typical laboratory-scale synthesis, an aqueous solution of ammonia is slowly added to methanesulfonic acid with stirring until the solution reaches a neutral pH. rsc.org The resulting this compound can then be isolated by crystallization. rsc.org Studies on the reaction of methanesulfonic acid with various amines, such as methylamine (B109427) and dimethylamine (B145610), have been conducted to understand particle formation in the atmosphere, providing insights into the reaction kinetics and thermodynamics. escholarship.orgresearchgate.netnih.gov The efficiency of particle formation is influenced by the basicity and hydrogen-bonding capacity of the amine. researchgate.net

| Amine | Relative Efficiency in Particle Formation with MSA |

| Methylamine (MA) | High |

| Trimethylamine (B31210) (TMA) | Moderate |

| Dimethylamine (DMA) | Moderate |

| Ammonia (NH₃) | Low |

This table is based on findings from atmospheric studies and indicates the relative ability of different amines to form particles with methanesulfonic acid (MSA). escholarship.orgresearchgate.net

Solid-State and Intercalation Synthesis

Solid-state methods offer pathways to novel materials incorporating the methanesulfonate anion within a solid matrix.

Layered double hydroxides (LDHs) are a class of materials that can incorporate various anions between their positively charged layers. The intercalation of methanesulfonate anions into LDHs has been successfully demonstrated, leading to new hybrid materials. scirp.orgscirp.org This is typically achieved through anion exchange, where the original anion in the LDH interlayer (e.g., chloride) is replaced by methanesulfonate. scirp.orgscirp.org

For example, Li-Al-LDHs with intercalated methanesulfonate have been synthesized by first preparing a Li-Al-Cl precursor and then exchanging the chloride ions with methanesulfonate ions from a lithium methanesulfonate solution. scirp.orgscirp.org The successful intercalation is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the interlayer spacing of the LDH. scirp.orgscirp.orgresearchgate.net The orientation and arrangement of the intercalated methanesulfonate anions can be influenced by factors such as temperature. scirp.orgscirp.org

| LDH System | Precursor Interlayer Anion | Intercalated Anion | Method |

| Li-Al-LDH | Cl⁻ | CH₃SO₃⁻ | Anion Exchange |

| Mg-Al-LDH | Various | Aromatic Sulfonates | Coprecipitation |

This table provides examples of LDH systems and the methods used for the intercalation of sulfonate anions. scirp.orgscirp.orgresearchgate.net

Synthesis of Polymeric and Supported this compound Catalysts

This compound moieties can be incorporated into or supported on polymeric structures to create catalysts with enhanced stability and recyclability.

The synthesis of sulfonated polymers often involves the use of monomers containing substituted ammonium counterions. nih.gov These polymeric materials find applications as ion-exchange membranes and catalysts. nih.gov The general approach involves polymerizing monomers that already contain the ammonium sulfonate group or by post-functionalizing a pre-existing polymer.

Supported catalysts can be prepared by impregnating a porous support material (e.g., silica (B1680970), alumina) with a solution containing the this compound, followed by drying and sometimes thermal treatment. epa.govresearchgate.netmpg.de The choice of support and the preparation method can significantly influence the dispersion and catalytic activity of the final material. researchgate.net Techniques such as co-precipitation and impregnation are commonly employed in the synthesis of supported catalysts. epa.govresearchgate.net

Directed Synthesis of Specific this compound Derivatives for Targeted Applications

The synthesis of this compound derivatives can be tailored to create molecules with specific functionalities for targeted applications, such as in catalysis or as functional materials.

For example, N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed for use in C-C and C-N cross-coupling reactions. nih.govacs.org These complexes are generated efficiently and show high effectiveness in important organic transformations like the Suzuki-Miyaura coupling. nih.gov

Another area of application is the synthesis of novel ionic liquids. By pairing quaternary ammonium cations with the methanesulfonate anion, low-cost ionic liquids with desirable properties such as thermal stability and a wide electrochemical window have been prepared. rsc.orgmonash.edu The synthesis often involves a metathesis reaction between a quaternary ammonium halide and a metal methanesulfonate. rsc.org

Furthermore, functionalized imidazole (B134444) derivatives bearing a benzenesulfonamide (B165840) moiety have been synthesized, where the synthetic route involves the formation of intermediate salts which can include methanesulfonates, leading to compounds with potential antimicrobial activity. mdpi.com The directed synthesis of such complex organic molecules highlights the versatility of this compound chemistry in creating compounds for specific biological or chemical applications.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of ammonium (B1175870) methanesulfonate (B1217627) in solution, providing precise information about the chemical environment of the hydrogen and carbon atoms within its constituent ions.

Proton (¹H) NMR spectroscopy of ammonium methanesulfonate, typically conducted in a solvent like Deuterium oxide (D₂O), reveals distinct signals for the protons of the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻). The methyl protons (CH₃) of the methanesulfonate anion typically appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. The chemical shift of this peak provides information about the electronic environment of the methyl group. The protons of the ammonium cation also give rise to a signal, though its appearance can be influenced by exchange rates with the solvent and temperature. msu.edu

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon framework. In the case of this compound, a single resonance is observed for the methyl carbon of the methanesulfonate anion. The chemical shift of this carbon is characteristic of a methyl group attached to a sulfonyl moiety. spectrabase.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on experimental conditions such as solvent and concentration.

| Nucleus | Moiety | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| ¹H | Methanesulfonate Anion | CH₃ | ~2.8 | Singlet |

| ¹H | Ammonium Cation | NH₄⁺ | ~4.8 | Singlet (broadened by exchange) |

| ¹³C | Methanesulfonate Anion | CH₃ | ~39 | Singlet |

The chemical shifts observed in the NMR spectra of this compound are directly correlated with the molecular and electronic environments of the nuclei. The downfield shift of the methyl protons and carbon in the methanesulfonate anion, compared to a simple alkane, is attributable to the deshielding effect of the strongly electron-withdrawing sulfonyl group (-SO₃⁻). nih.gov

For the ammonium cation, the proton chemical shift is sensitive to factors such as concentration, temperature, and solvent. msu.edu This is primarily due to the influence of hydrogen bonding and chemical exchange phenomena. In aqueous solutions, the ammonium protons are in dynamic exchange with water protons, which can lead to a broadening of the NMR signal. The extent of hydrogen bonding between the ammonium cation and the methanesulfonate anion or solvent molecules significantly impacts the electronic shielding around the protons, thereby influencing their resonance frequency. doi.org

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed view of the vibrational modes of the functional groups within this compound. This provides critical information on bonding, molecular symmetry, and intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of both the ammonium cation and the methanesulfonate anion. spectrabase.com A key feature of the spectrum is the evidence of hydrogen bonding between the N-H groups of the ammonium cation and the oxygen atoms of the sulfonate group (N-H···O). This interaction typically causes a broadening and a shift to lower frequencies (a red shift) of the N-H stretching vibrations compared to a "free" N-H group. youtube.comyoutube.com

The primary vibrational modes observed in the FT-IR spectrum include:

N-H Stretching: Broad bands typically observed in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations within the hydrogen-bonded NH₄⁺ cation. mdpi.com

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl group (CH₃) usually appear around 2900-3000 cm⁻¹.

N-H Bending: The asymmetric bending mode (ν₄) of the NH₄⁺ ion is found around 1400-1450 cm⁻¹. mdpi.com

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group (-SO₃⁻) are prominent in the 1250-1050 cm⁻¹ region. researchgate.netnih.gov The splitting of the asymmetric S-O stretch can indicate coordination or strong ionic interaction. nih.govroyalsocietypublishing.org

C-S Stretching: The C-S stretching vibration is typically observed around 780 cm⁻¹. nih.gov

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Moiety | Vibrational Mode |

|---|---|---|---|

| 3200-2800 | N-H Stretch (H-bonded) | Ammonium | Stretching |

| 3000-2900 | C-H Stretch | Methanesulfonate | Stretching |

| ~1430 | N-H Bend (ν₄) | Ammonium | Bending |

| ~1200 | S=O Asymmetric Stretch | Methanesulfonate | Stretching |

| ~1050 | S=O Symmetric Stretch | Methanesulfonate | Stretching |

| ~780 | C-S Stretch | Methanesulfonate | Stretching |

Raman spectroscopy provides complementary information to FT-IR. According to the principle of mutual exclusion, for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this compound in a crystal lattice may not have a perfect center of symmetry, the two techniques often highlight different vibrational modes. libretexts.org Raman spectroscopy is particularly effective for observing symmetric vibrations and vibrations of non-polar bonds.

In the Raman spectrum of this compound, one would expect to observe:

N-H Stretching: The symmetric N-H stretching mode (ν₁) of the NH₄⁺ cation. mdpi.com

C-H Stretching: Symmetric and asymmetric C-H stretches of the methyl group.

S=O Stretching: A very strong, polarized band corresponding to the symmetric S=O stretch (ν₁) of the sulfonate group is typically a dominant feature in the Raman spectrum of methanesulfonates. researchgate.netnih.gov

C-S Stretching: The C-S symmetric stretch is also readily observed. nih.gov

Lattice Modes: At low frequencies (typically below 400 cm⁻¹), translational and rotational vibrations of the ions in the crystal lattice can be observed. nih.gov

The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the compound. researchgate.netnih.gov

X-ray Diffraction (XRD) and Crystallographic Analysis

These N-H···O hydrogen bonds are the primary force governing the crystal packing, leading to an alternating arrangement of cations and anions. researchgate.net The analysis would reveal the specific geometry of these hydrogen bonds, including N···O distances and N-H···O angles, which are critical for understanding the stability and properties of the crystalline solid. The methanesulfonate anion itself is expected to adopt a distorted tetrahedral geometry around the sulfur atom. researchgate.net

Table 3: Expected Crystallographic Parameters for an Ammonium Salt This table presents typical parameters found in the crystallographic analysis of ammonium salts and is predictive for this compound.

| Parameter | Description | Expected Features |

|---|---|---|

| Crystal System | Classification of crystal based on unit cell parameters. | e.g., Orthorhombic, Monoclinic nih.govresearchgate.net |

| Space Group | Describes the symmetry elements of the crystal. | e.g., Pnma, P2₁/c nih.govresearchgate.net |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | Specific values determined by XRD. |

| Hydrogen Bond Network | Intermolecular N-H···O interactions. | Extensive 3D network controlling crystal packing. researchgate.net |

| N···O Distances | Distance between donor nitrogen and acceptor oxygen. | Typically in the range of 2.8 - 3.0 Å. nih.gov |

Single-Crystal X-ray Diffraction for Definitive Crystal Structure Determination

Single-crystal X-ray diffraction provides precise information regarding the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. iucr.org An X-ray analysis of this compound has provided a definitive determination of its crystal structure. iucr.org The study revealed that the compound crystallizes in the monoclinic system with the space group C2/m. iucr.org

The methanesulfonate anion and the tetrahedral ammonium cation are positioned within the unit cell, each possessing crystallographic Cs symmetry. iucr.org The analysis, conducted at 296 K (23 °C), established the specific unit cell parameters that define the crystal lattice. iucr.org These foundational crystallographic data are essential for understanding the solid-state properties of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | CH₃SO₃⁻·NH₄⁺ |

| Molecular Weight | 113.138 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 7.4993 (6) Å |

| b | 7.2882 (6) Å |

| c | 9.2342 (8) Å |

| β | 93.341 (7)° |

| Volume (V) | 503.85 (7) ų |

| Z (formula units per cell) | 4 |

| Temperature | 296 (1) K |

Powder X-ray Diffraction for Phase Identification and Interlayer Structure Assessment

Powder X-ray diffraction (PXRD) is a primary technique used for the identification of crystalline phases and for assessing structural characteristics of polycrystalline materials. unt.eduresearchgate.netnist.govgovinfo.gov For this compound, the diffraction pattern from a powdered sample was found to be in complete coincidence with the pattern calculated from the single-crystal X-ray analysis data. iucr.org This confirmation underscores the phase purity of the analyzed crystalline material and validates that the single-crystal structure is representative of the bulk powder sample.

While a standard indexed powder pattern is not detailed in the available research, the ability to generate a theoretical pattern from the established single-crystal parameters provides a reliable reference for phase identification in future studies. iucr.org

Supramolecular Interactions and Hydrogen Bonding Network Characterization

The crystal packing and stability of this compound are dictated by its supramolecular architecture, which is dominated by an extensive hydrogen bonding network. iucr.orgnih.govbath.ac.uk Supramolecular interactions, particularly hydrogen bonds, control molecular recognition and the crystal packing arrangement. nih.gov In the solid state of this compound, the interactions occur between the ammonium cation (NH₄⁺) and the methanesulfonate anion (CH₃SO₃⁻). iucr.org

Structural analysis reveals that the crystal structure is stabilized by N-H···O type hydrogen bonds. iucr.org Specifically, three of the four hydrogen atoms of the ammonium cation participate in the bonding scheme. iucr.org Each of the three oxygen atoms of the methanesulfonate anion acts as a hydrogen bond acceptor, bonding to a hydrogen atom from a neighboring ammonium cation. iucr.org This arrangement results in the formation of an infinite hydrogen-bonding chain that propagates through the crystal lattice, organized around the crystallographic twofold screw axis. iucr.org The H···O distance for one of the primary hydrogen bonds, H(3)···O(1), was determined to be 1.91 (5) Å. iucr.org This intricate network of charge-assisted hydrogen bonds is the primary force governing the supramolecular assembly of the ions in the crystal. researchgate.net

Thermal Analysis Methodologies for Phase Behavior Research

Differential Scanning Calorimetry (DSC) for Phase Transition Investigations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to investigate thermal transitions such as melting, crystallization, and solid-state phase changes. researchgate.net

For this compound, thermal analysis has identified the presence of a phase transition. researchgate.netiaea.org A study utilizing adiabatic calorimetry, a technique closely related to DSC, observed a second-order phase transition at a temperature of 272.6 ± 0.5 K. iaea.org This transition indicates a change in the heat capacity and structure of the material without an associated latent heat. iaea.org The temperatures and enthalpies of phase transitions for this compound have been determined using DSC, providing key data on its thermodynamic behavior under varying temperatures. researchgate.net

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Phase Transition Temperature | 272.6 ± 0.5 K (-0.55 ± 0.5 °C) | Adiabatic Calorimetry | iaea.org |

| Transition Type | Second-order | Adiabatic Calorimetry | iaea.org |

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. unca.edu This technique is primarily used to characterize the thermal stability and decomposition profile of materials. unca.eduresearchgate.net

Microscopic and Morphological Characterization Techniques

Microscopic techniques are essential for characterizing the external morphology of crystalline materials, including crystal habit, size, and surface topography. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose. researchgate.netnih.govnih.gov

The scientific community has utilized SEM to study related ammonium salts, such as ammonium sulfate (B86663) and ammonium perchlorate (B79767), to understand their particle size, shape, and surface features. These studies are crucial in fields like atmospheric science and materials engineering. However, direct morphological data and micrographs for this compound remain uncharacterized in the reviewed literature.

Therefore, this section cannot present detailed research findings, data tables, or micrographs specific to the SEM analysis of this compound as such information is not currently available in published scientific research. Further investigation and original research would be required to elucidate the surface and bulk morphology of this compound using SEM.

Electrochemical Behavior and Ion Transport Mechanisms

Investigations of Ionic Conductivity and Proton Conduction Mechanisms

The study of ionic conductivity and the underlying proton conduction mechanisms in ammonium (B1175870) methanesulfonates is crucial for understanding their potential in various electrochemical applications. Techniques such as Broadband Dielectric Spectroscopy (BDS) and Electrochemical Impedance Spectroscopy (EIS) are instrumental in characterizing these properties.

Broadband Dielectric Spectroscopy (BDS) for Electrical Conductivity Analysis

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and charge transport in materials like ionic liquids. mdpi.com By applying an oscillating electrical field over a wide range of frequencies (from millihertz to megahertz), BDS can probe various processes, including ion migration and dipole reorientation. leeds.ac.ukindico.global The analysis of the frequency-dependent complex dielectric permittivity, electrical modulus, and conductivity provides insights into the electrical properties of the material. indico.global

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Determination

Electrochemical Impedance Spectroscopy (EIS) is a widely used steady-state technique for analyzing the interfacial properties and determining the ionic conductivity of electrolyte systems. mdpi.com The method involves applying a small sinusoidal voltage perturbation and measuring the resulting current response over a range of frequencies. youtube.comyoutube.com The resulting impedance data is often visualized in a Nyquist plot, which helps in identifying components like solution resistance and charge transfer resistance. mdpi.com

For ammonium methanesulfonates, EIS is employed to quantify their ionic conductivity. The bulk resistance of the material, obtained from the Nyquist plot, is used to calculate the ionic conductivity. youtube.com Research on N,N,N-dimethylbutylammonium methanesulfonate (B1217627) has shown how its conductivity can be optimized by varying the amounts of excess acid and water as a diluent. researchgate.net These measurements are critical for tailoring the electrolyte's transport properties for specific applications. researchgate.net

Below is a data table derived from research findings on the conductivity of N,N,N-dimethylbutylammonium methanesulfonate ([DMBA][MS]) mixtures, illustrating the impact of composition on ionic conductivity.

| Electrolyte Composition | Ionic Conductivity (S m⁻¹) |

|---|---|

| [DMBA][MS] + 1 M MSA | 5.1 |

| [DMBA][MS] + 1 M MSA + 1 M H₂O | 6.5 |

| [DMBA][MS] + 1 M MSA + 2 M H₂O | 7.8 |

| [DMBA][MS] + 2 M MSA | 6.8 |

| [DMBA][MS] + 2 M MSA + 1 M H₂O | 8.5 |

| [DMBA][MS] + 2 M MSA + 2 M H₂O | 10.1 |

Data sourced from studies on N,N,N-dimethylbutylthis compound mixtures. researchgate.net

Elucidation of Vehicle and Proton Hopping Conduction Mechanisms in Protic Ionic Liquids

Protic Ionic Liquids (PILs), such as ammonium methanesulfonates, exhibit distinct mechanisms for proton conduction. The two primary mechanisms are the vehicle mechanism and the proton hopping mechanism (also known as the Grotthuss mechanism). niigata-u.ac.jp

The vehicle mechanism involves the diffusion of protons as part of a larger molecule or ion, such as H₃O⁺. mpg.de In this process, the proton is transported along with its "vehicle" through the bulk of the liquid. niigata-u.ac.jp This is a common mode of proton conduction, particularly in aqueous systems. mpg.de

The Grotthuss mechanism , or proton hopping, describes the diffusion of an excess proton through a hydrogen-bond network. niigata-u.ac.jp This process involves the rapid transfer of a proton from one molecule to the next, leading to a cooperative motion of several protons at once. niigata-u.ac.jp This can result in enhanced proton conductivity. nist.gov

Studies have shown that the dominant proton conduction mechanism in PILs can be influenced by factors such as the acidity of the electrolyte. niigata-u.ac.jp It has been observed that the mechanism can shift from proton hopping to the vehicle mechanism as the acidity of the liquid increases. niigata-u.ac.jp Understanding these mechanisms is essential for designing PILs with high proton conductivity for applications like fuel cells. figshare.com

Electrochemical Stability and Potential Window Characterization of Ammonium Methanesulfonates

The electrochemical stability window (ESW) is a critical parameter for electrolytes, defining the potential range within which the substance is neither oxidized nor reduced. nih.gov This window is determined by the cathodic limit (reduction potential of the cation) and the anodic limit (oxidation potential of the anion). nih.gov Ionic liquids are known for their wide electrochemical windows, which is a significant advantage in many electrochemical applications. digitellinc.com

Electrochemical Applications in Metal Ion Recovery and Electrowinning

Recovery of Lead from Lead-Acid Batteries Using N,N,N-Dimethylbutylthis compound Ionic Liquids

The ionic liquid N,N,N-dimethylbutylthis compound has been evaluated for its potential in the electrochemical recovery of lead from spent lead-acid batteries. researchgate.net This application is part of a broader effort to develop more sustainable and efficient hydrometallurgical processes for metal recycling. mdpi.com

In this process, the ionic liquid serves as an electrolyte for the electrodeposition of lead. researchgate.net Research has focused on optimizing the transport properties of the ionic liquid, such as conductivity, density, and viscosity, by adjusting the composition with methanesulfonic acid (MSA) and water. researchgate.net The study demonstrated that the reduction of Pb(II) ions to metallic lead is a diffusion-controlled process. researchgate.net The morphology of the deposited lead was found to be strongly influenced by the deposition potential and the composition of the electrolyte. researchgate.net

The following table presents data on the physicochemical properties of N,N,N-dimethylbutylthis compound ([DMBA][MS]) based electrolytes.

| Electrolyte Composition | Density (g cm⁻³) | Viscosity (mPa s) |

|---|---|---|

| [DMBA][MS] + 1 M MSA | 1.24 | 112 |

| [DMBA][MS] + 1 M MSA + 1 M H₂O | 1.23 | 65 |

| [DMBA][MS] + 1 M MSA + 2 M H₂O | 1.22 | 42 |

| [DMBA][MS] + 2 M MSA | 1.26 | 88 |

| [DMBA][MS] + 2 M MSA + 1 M H₂O | 1.25 | 54 |

| [DMBA][MS] + 2 M MSA + 2 M H₂O | 1.24 | 36 |

Data sourced from studies on N,N,N-dimethylbutylthis compound mixtures. researchgate.net

Kinetic Studies of Metal Ion Reduction and Deposition Processes

The kinetics of metal ion reduction and deposition from methanesulfonate-based electrolytes have been the subject of various research endeavors, focusing on metals such as chromium, nickel, and zinc. These studies provide insight into the electrochemical behavior of the methanesulfonate system, which is relevant to understanding processes involving this compound.

In the case of chromium, electrodeposition from trivalent chromium solutions in methanesulfonate electrolytes proceeds in a stepwise manner. The electroreduction of Cr(III) complex ions leads to the formation of Cr(II) compounds as relatively stable intermediates. The actual deposition of chromium metal occurs through the discharge of Cr(II) hydroxocomplexes. ifa.mdresearchgate.net The kinetics of this process are influenced by the pH of the solution, with an increase in pH generally leading to a decrease in the maximum current density for Cr(III) discharge due to the formation of a Cr(III)-hydroxide film in the near-electrode layer. researchgate.net However, in the initial segment of the polarization curve, an increase in pH can enhance the rate of the electrochemical reaction, which may be attributed to the catalytic action of OH- ions. researchgate.net Bright chromium coatings can be obtained over a wider range of electrode potentials in methanesulfonate electrolytes compared to sulfate (B86663) electrolytes. ifa.md

For nickel electroplating, the overpotential for nickel ion electroreduction is influenced by the anion present, with the overpotential in methanesulfonate solutions being lower than in sulfate solutions but higher than in perchlorate (B79767) solutions. researchgate.net The rate of nickel deposition is also pH-dependent, with the overpotential decreasing as the pH increases from 1.5 to 4. This is linked to an increase in the surface pH due to the concurrent hydrogen evolution reaction. Tafel plots for nickel deposition from methanesulfonate electrolytes exhibit a bend, suggesting a change in the deposition mechanism with varying overpotential. researchgate.net At lower overpotentials, the electroreduction of nickel hydroxocomplexes is predominant, while at higher overpotentials, the direct discharge of nickel aquacomplexes becomes the primary process. researchgate.net

In the context of zinc electrodeposition, which is relevant for applications like redox flow batteries, the addition of other ions to methanesulfonate electrolytes can significantly affect the kinetics. For instance, the presence of chloride ions in a methanesulfonic acid (MSA) electrolyte can shift the nucleation potential in a positive direction, lower the nucleation overpotential, and enhance the kinetics of both zinc deposition and dissolution compared to pure MSA or sulfate-containing MSA electrolytes. uwaterloo.ca

The following table summarizes key kinetic findings for metal electrodeposition from methanesulfonate-based electrolytes:

Interactive Data Table: Kinetic Parameters of Metal Electrodeposition in Methanesulfonate Electrolytes

| Metal Ion | Key Kinetic Findings in Methanesulfonate Electrolytes | Reference |

| Chromium (III) | Stepwise reduction via Cr(II) intermediates. Deposition occurs from Cr(II) hydroxocomplexes. Kinetics are pH-dependent. | ifa.mdresearchgate.net |

| Nickel (II) | Overpotential is lower than in sulfate electrolytes. Tafel plots show a change in mechanism with overpotential. | researchgate.net |

| Zinc (II) | Addition of chloride enhances deposition and dissolution kinetics. | uwaterloo.ca |

Determination of Diffusion Coefficients for Electroactive Species

The diffusion coefficient of electroactive species is a critical parameter in understanding and modeling electrochemical processes, as it quantifies the rate at which ions are transported through the electrolyte to the electrode surface. While specific data for this compound is limited, studies on related methanesulfonate systems provide valuable insights.

For instance, in a study of tin electrodeposition from a Tin(II) methanesulfonate solution mixed with an ionic liquid and methanesulfonic acid, the process was found to be diffusion-controlled. The diffusion coefficient of the Tin(II) ions in this mixed solvent system was determined through both voltammetry and chronoamperometry, with the results from both methods showing good agreement. um.edu.my It was noted that the diffusion coefficient in this medium was significantly smaller than in aqueous solutions and was dependent on the anion of the ionic liquid used. um.edu.my

In another study focusing on copper electrodeposition, the diffusion coefficient for Cu²⁺ ions in a methanesulfonate solution was measured to be 6.82 × 10⁻⁶ cm²/s. This value is comparable to the average literature value of 7.54 × 10⁻⁶ cm²/s for Cu²⁺ in sulfate systems, suggesting that the diffusion kinetics in methanesulfonate electrolytes are similar to those in traditional sulfate-based systems for this particular ion. researchgate.net

Research on vanadium redox flow batteries has also highlighted the role of methanesulfonic acid (MSA) in influencing ion diffusion. The addition of MSA to the electrolyte has been shown to enhance the diffusion of V(III) and V(IV) ions, which contributes to improved electrochemical performance of the battery. elsevierpure.combohrium.comresearchgate.net

The table below presents available data on diffusion coefficients for various ions in methanesulfonate-based electrolytes:

Interactive Data Table: Diffusion Coefficients of Ions in Methanesulfonate-Based Electrolytes

| Ion | Electrolyte System | Diffusion Coefficient (cm²/s) | Reference |

| Tin (II) | Tin(II) methanesulfonate in ionic liquid and MSA | Smaller than in aqueous solution | um.edu.my |

| Copper (II) | Copper methanesulfonate solution | 6.82 × 10⁻⁶ | researchgate.net |

| Vanadium (III) | Vanadium electrolyte with MSA additive | Enhanced diffusion | elsevierpure.combohrium.comresearchgate.net |

| Vanadium (IV) | Vanadium electrolyte with MSA additive | Enhanced diffusion | elsevierpure.combohrium.comresearchgate.net |

Formulation and Performance as Electrolytes in Energy Storage and Conversion Devices

Battery Electrolyte Formulations, Including Redox Flow Batteries

Methanesulfonic acid (MSA) and its salts, including by extension this compound, have garnered interest as electrolyte components in battery systems, most notably in redox flow batteries (RFBs). The properties of MSA, such as its ability to dissolve metal salts to a high concentration, contribute to its suitability for these applications. researchgate.net

In the context of vanadium redox flow batteries (VRFBs), methanesulfonic acid has been investigated as an additive to the sulfuric acid-based electrolyte. elsevierpure.combohrium.comresearchgate.net Research has shown that the addition of MSA can enhance the thermal stability of the vanadium electrolyte, delaying the precipitation of vanadium species at both low and high temperatures. elsevierpure.combohrium.com Furthermore, MSA has been found to improve the electrochemical properties of the electrolyte by enhancing the diffusion of V(III) and V(IV) ions and increasing the redox reaction rate of the vanadium ions. elsevierpure.combohrium.comresearchgate.net A full cell VRFB utilizing an electrolyte with an MSA additive demonstrated improved energy efficiency and electrolyte utilization. elsevierpure.combohrium.com

Another area of research involves the use of ammonium metavanadate as a precursor for the electrolyte in all-vanadium redox flow batteries. An electrolyte prepared from ammonium metavanadate showed comparable performance to one prepared from vanadyl sulfate. The VRFB using the ammonium metavanadate-derived electrolyte exhibited high average current, voltage, and energy efficiencies over multiple charge-discharge cycles. kiche.or.kr

The following table summarizes the key findings related to the use of methanesulfonate and ammonium compounds in redox flow battery electrolytes:

Interactive Data Table: Methanesulfonate and Ammonium Compounds in Redox Flow Battery Electrolytes

| Battery Type | Compound | Role | Key Findings | Reference |

| Vanadium Redox Flow Battery | Methanesulfonic Acid | Additive | Enhances thermal stability, improves ion diffusion, and increases redox reaction rates. Leads to higher energy efficiency. | elsevierpure.combohrium.comresearchgate.net |

| All-Vanadium Redox Flow Battery | Ammonium Metavanadate | Precursor for Electrolyte | Produces an electrolyte with performance comparable to traditional vanadyl sulfate-based electrolytes, showing high efficiencies. | kiche.or.kr |

Supercapacitor Applications Utilizing Ammonium Methanesulfonates

While direct and extensive research on this compound as a standalone electrolyte in supercapacitors is not prominent, related systems involving both ammonium salts and methanesulfonic acid-based electrolytes have been explored, indicating the potential relevance of this compound.

For instance, a flexible solid-state supercapacitor has been developed using a methanesulfonic acid/polyvinyl acetate (B1210297) (MSA/PVA) hydrogel as the electrolyte. This hydrogel electrolyte exhibited high ionic conductivity and good performance at low temperatures. researchgate.net This demonstrates the utility of MSA in forming the ion-conducting medium in a supercapacitor.

On the other hand, various ammonium salts have been investigated as electrolytes for supercapacitors. A study on aqueous tartrate-based electrolytes showed that replacing sodium cations with ammonium cations resulted in a significant improvement in conductivity. Supercapacitors using an ammonium tartrate electrolyte displayed high energy density and excellent long-term performance. researchgate.net Another example is a patent for a supercapacitor electrolyte that utilizes an N,N-dimethylpyrrolidine tetrafluoroborate (B81430) ammonium salt, which is reported to improve the high-voltage, high-temperature, and low-temperature resistance of the device. google.com

These examples suggest that the combination of an ammonium cation and a methanesulfonate anion could potentially offer beneficial properties for supercapacitor electrolytes, such as high ionic conductivity and a wide operating temperature range. However, more specific research focusing on this compound is needed to fully evaluate its performance in supercapacitor applications.

Environmental Chemistry and Atmospheric Implications

New Particle Formation (NPF) Mechanisms in the Atmosphere

New particle formation (NPF) is a critical atmospheric process where gas-phase precursors react to form new aerosol particles. These particles can significantly impact climate and human health. While sulfuric acid has long been recognized as a primary driver of NPF, increasing evidence points to the substantial role of methanesulfonic acid (MSA), particularly in marine and coastal environments. nih.govcolorado.edu The interaction of MSA with atmospheric bases, such as ammonia (B1221849) and amines, is a key mechanism for the formation of new particles.

Aminium-methanesulfonate aerosols play a significant role in atmospheric nucleation, the initial step of NPF. nih.gov Methanesulfonic acid, a strong acid formed from the oxidation of organosulfur compounds like dimethyl sulfide (B99878) (DMS), readily reacts with amines present in the atmosphere to form stable molecular clusters. nih.govrsc.org These clusters can then grow to larger sizes, contributing to the population of atmospheric aerosols. rsc.org

Field studies have consistently shown a correlation between the presence of particulate methanesulfonate (B1217627) and dimethylamine (B145610), indicating their joint involvement in NPF. nih.gov In marine areas, the concentration of MSA in the smallest particles can be comparable to that of non-sea salt sulfate (B86663), suggesting that MSA-driven NPF can be as significant as sulfuric acid-driven NPF in these regions. nih.gov The efficiency of different amines in promoting particle formation with MSA varies, with studies showing that particle number concentrations can decrease in the order of methylamine (B109427) (MA) > trimethylamine (B31210) (TMA) ≈ dimethylamine (DMA) > ammonia (NH3). escholarship.org This highlights that even at lower atmospheric concentrations compared to ammonia, amines can be crucial drivers of NPF. escholarship.org

The growth of these newly formed particles is also influenced by the composition of the aminium-methanesulfonate clusters. The continued condensation of MSA, amines, and other volatile organic compounds allows the particles to grow to sizes where they can act as cloud condensation nuclei (CCN), thereby influencing cloud properties and the Earth's radiative balance.

The formation of stable atmospheric clusters from methanesulfonic acid is a complex process involving interactions with multiple chemical species. Ammonia, various amines, and water vapor all participate in the initial steps of nucleation. rsc.orgnih.gov Quantum chemical calculations have shown that the presence of these base molecules significantly stabilizes the initial MSA clusters, making the formation of new particles more favorable. frontiersin.orgnih.gov

The interaction typically begins with the formation of an acid-base pair between MSA and an amine or ammonia molecule. frontiersin.org Water molecules can then hydrate (B1144303) these initial clusters, further stabilizing them through hydrogen bonding. nih.gov The structure of these clusters is crucial for their subsequent growth. For instance, cyclic hydrogen bonds are a common feature in stable trimer clusters of MSA and two base molecules. nih.gov

| Base | Reaction Free Energy (kcal mol-1) |

|---|---|

| Ammonia (A) | -3.4 |

| Methylamine (MA) | -3.9 |

| Ethylenediamine (EDA) | -7.1 |

| Dimethylamine (DMA) | -7.1 |

| Trimethylamine (TMA) | -8.7 |

Data sourced from computational chemistry studies on MSA-base cluster formation. acs.org

In the real atmosphere, ammonia and various alkylamines coexist, leading to synergistic effects in MSA-driven new particle formation. rsc.orgnih.gov The presence of ammonia can significantly enhance the particle formation initiated by the reaction of MSA with amines. nih.gov This synergistic effect is not simply additive; the interactions between the different bases within the forming cluster lead to greater stability than would be expected from the individual components alone. frontiersin.orgfrontiersin.org

Experimental studies have demonstrated that the addition of ppb concentrations of ammonia to a system of MSA and trimethylamine can result in an order of magnitude more particles being formed. nih.gov This enhancement can be more significant than the effect of increasing relative humidity. nih.gov Quantum chemical calculations suggest that ammonia can participate in the formation of stable, multi-component clusters, facilitating further growth. frontiersin.org For example, in clusters containing both methylamine and ammonia, both bases can be protonated, forming stable ion pairs with MSA and increasing the number of hydrogen bonds, which enhances cluster stability. frontiersin.org

The role of ammonia becomes more pronounced as the cluster size increases, indicating its importance not just in the initial nucleation step but also in the subsequent growth phase. frontiersin.org This synergy between ammonia and alkylamines is a critical factor in accurately modeling NPF in diverse atmospheric environments where both types of bases are present.

Amine-Amine Exchange Processes in Aminium-Methanesulfonate Aerosols.acs.orgnih.gov

Once aminium-methanesulfonate particles are formed, their chemical composition can continue to evolve through heterogeneous reactions with gas-phase molecules. One such process is amine-amine exchange, where a gas-phase amine displaces an aminium cation within the aerosol particle. researchgate.net This process is influenced by several factors, including the relative basicities of the amines, the particle phase, and the presence of water. researchgate.netacs.org

Studies using single-particle mass spectrometry have shown that the displacement of one amine by another in methanesulfonate salt particles is a complex process. researchgate.net The efficiency of this exchange is dependent on the specific amines involved and the amount of water associated with the particle. researchgate.net For instance, the uptake of amines by aminium salt particles is generally higher for aqueous or amorphous solid particles compared to crystalline ones. researchgate.net

The hygroscopicity of the aminium methanesulfonate salt, which is influenced by the type of amine, plays a crucial role. researchgate.net Water uptake is typically enhanced in the order of tertiary amine > secondary amine > primary amine. researchgate.net This absorbed water can facilitate the exchange process by providing a medium for the reactions to occur. Understanding these exchange processes is vital for modeling the evolution of aerosol composition and its impact on atmospheric chemistry and climate.

Influence of Humidity and Water Content on Atmospheric Particle Formation.acs.orgnih.govacs.orgnih.gov

Water vapor is a ubiquitous component of the atmosphere and plays a multifaceted role in new particle formation involving methanesulfonic acid and bases. The presence of water can significantly enhance both the formation and growth of particles. nih.govrsc.org Water molecules can stabilize the initial molecular clusters through hydrogen bonding, lowering the energy barrier for nucleation. nih.gov

Experimental studies have consistently shown that particle formation from MSA and amines is more efficient at higher relative humidity. escholarship.orgrsc.org Water can cluster with MSA and amines in a way that facilitates the addition of more gas-phase species, leading to particle growth. nih.gov However, the effect of water can be complex and may depend on the specific acid-base system. For instance, in some ternary systems involving sulfuric acid, water has been reported to have both positive and negative effects on NPF. copernicus.org

The deliquescence relative humidity (DRH) of the formed ammonium (B1175870) and aminium salts is a critical factor. aaqr.org Above the DRH, the particles will exist as aqueous droplets, which can affect their growth rates and chemical reactivity. aaqr.org The table below shows the impact of relative humidity on the number concentration of particles formed from the reaction of nitric acid and ammonia, illustrating the general principle of humidity's influence on particle formation.

| Relative Humidity (%) | Particle Number Concentration (cm-3) |

|---|---|

| 40 | 5.0 x 104 |

| 60 | ~Maximum |

| 70 | Decreasing |

Data adapted from experiments on ammonium nitrate (B79036) particle generation, demonstrating the peak concentration around the deliquescence relative humidity. aaqr.org

Source Apportionment of Biogenic Sulfur Emissions through Methanesulfonate Tracing.nih.govcopernicus.org

Methanesulfonate (MSA-) is a valuable tracer for biogenic sulfur emissions, primarily from the oxidation of dimethyl sulfide (DMS) produced by marine phytoplankton. nih.govmdpi.com By measuring the concentration of methanesulfonate in atmospheric aerosols and ice cores, scientists can infer past and present levels of marine biological activity and its contribution to the atmospheric sulfur cycle. nih.gov

The ratio of MSA to non-sea-salt sulfate (nss-SO42-), another oxidation product of DMS, can provide insights into the atmospheric chemistry and transport pathways of biogenic sulfur. nih.gov However, this ratio is not constant and can be influenced by factors such as temperature and the presence of anthropogenic pollutants, which can alter the oxidation pathways of DMS. nih.gov

Recent studies of Greenland ice cores have shown that while MSA concentrations have declined over the industrial era, the amount of DMS-derived sulfate has increased. nih.gov This suggests that changes in atmospheric chemistry, driven by industrial emissions, have shifted the balance of DMS oxidation products. nih.gov Therefore, when using methanesulfonate as a tracer for source apportionment, it is crucial to consider the influence of other atmospheric constituents on its formation. Tracer-aerosol gradient interpretive techniques can be employed to attribute particulate sulfur to different sources, but these methods require careful consideration of the tracer's representativeness of the emission source. nih.gov

Impact of Anthropogenic Aerosols on Biogenic Sulfur Processing and Particle Chemistry

The atmospheric lifecycle of biogenic sulfur, primarily originating from the oxidation of dimethyl sulfide (DMS) emitted by marine phytoplankton, is significantly influenced by anthropogenic activities. The interaction between natural and man-made emissions alters the chemical pathways of biogenic sulfur processing, impacting the formation and composition of atmospheric aerosols, including those containing ammonium methanesulfonate.

The oxidation of DMS in the atmosphere leads to the formation of two key sulfur compounds: sulfur dioxide (SO2), which is further oxidized to sulfuric acid (H2SO4), and methanesulfonic acid (MSA). Both sulfuric acid and MSA are crucial precursors in the formation of new atmospheric particles, a process known as nucleation. In pristine marine environments, the availability of these acids and natural bases like ammonia (from biological sources) and amines governs new particle formation. However, the introduction of anthropogenic pollutants into this system can significantly alter the dynamics of aerosol formation and growth.

Synergistic Effects in Particle Formation:

Laboratory studies and field observations have demonstrated that ammonia and amines can significantly enhance particle formation driven by sulfuric acid and methanesulfonic acid. While amines are generally more effective than ammonia in promoting particle formation from MSA, ammonia has been shown to have a synergistic effect in MSA-amine systems, leading to an enhancement in new particle formation. nih.govcopernicus.org This suggests that in environments where both biogenic sulfur compounds and anthropogenic ammonia are present, such as coastal areas downwind of agricultural regions, the formation of particles containing this compound can be accelerated. nih.govcopernicus.org

Quantum chemistry calculations have provided insights into the microscopic mechanisms of these interactions. In clusters of MSA, methylamine (MA), and ammonia (NH3), both MA and NH3 can accept a proton from MSA to form stable ion pairs: [CH3SO3]−[H3NCH3]+ and [CH3SO3]−[H4N]+. frontiersin.org The presence of ammonia becomes more significant in the stability and growth of these clusters as their size increases, indicating a cooperative effect between amines and ammonia in new particle formation under acid-rich conditions. nih.govfrontiersin.org

Influence of Anthropogenic SO2 and Metals:

Anthropogenic emissions of sulfur dioxide, primarily from the burning of fossil fuels, lead to increased atmospheric concentrations of sulfuric acid. This can alter the relative importance of MSA in new particle formation. In regions with significant anthropogenic SO2 influence, the MSA to non-sea-salt sulfate (nss-SO4) ratio in aerosols is typically lower than in pristine marine environments. This ratio serves as a useful indicator to distinguish between biogenic and anthropogenic contributions to atmospheric sulfur.

The following table illustrates the typical MSA/nss-SO4 mass ratios observed in different marine environments, highlighting the impact of anthropogenic influence.

| Location | Environment | MSA/nss-SO4 Mass Ratio | Reference |

|---|---|---|---|

| Fanning and American Samoa | Remote Pacific Ocean | 0.065 | escholarship.org |

| Bermuda and Barbados | North Atlantic (influenced by North American and European sources) | ~0.051 - ~0.053 (calculated from nss-SO4/MSA of 19.6 and 18.8) | researchgate.netbohrium.com |

| Mace Head, Ireland | North Atlantic (influenced by European sources) | ~0.332 (calculated from nss-SO4/MSA of 3.01) | researchgate.netbohrium.com |

| Amundsen Sea, Antarctica | Remote Southern Ocean | 0.44 (mean) | copernicus.org |

Furthermore, a study conducted at an inland urban location in Riverside, California, during a phytoplankton bloom off the coast, revealed another dimension of anthropogenic influence. It was found that particles containing vanadium, a tracer for heavy fuel oil combustion from shipping, had elevated levels of methanesulfonate. copernicus.orgcopernicus.org This suggests that anthropogenic metal-containing aerosols can catalytically enhance the atmospheric processing of biogenic DMS, leading to increased MSA formation in mixed air masses. copernicus.orgcopernicus.org

Detailed Research Findings from a Mixed Environment:

A study investigating the effects of natural and anthropogenic emissions on the composition of marine aerosols around South Korea provided quantitative insights into these interactions. The modeling results from this study are summarized in the table below, showing the impact of ship emissions on the concentrations of key aerosol components.

| Aerosol Component | Impact of Ship Emissions | Modeled Methanesulfonic Acid (MSA) Concentration | Reference |

|---|---|---|---|

| Sulfate (SO42-) | 4.5% increase | 0.17 µg m-3 | nih.gov |

| Nitrate (NO3-) | 23% increase | ||

| Ammonium (NH4+) | 7.3% increase |

These findings demonstrate that anthropogenic emissions from shipping not only contribute directly to sulfate and nitrate aerosol loading but also increase ammonium concentrations. This increase in ammonium in an environment where MSA is also present (at a modeled concentration of 0.17 µg m⁻³) creates favorable conditions for the formation of this compound. nih.gov The positive correlation observed between amine fragments and anthropogenic non-sea-salt sulfate during onshore flow in a study near Houston, TX, further supports the occurrence of anthropogenic-biogenic interactions in the production of marine organic aerosols. copernicus.org

Theoretical and Computational Studies of Ammonium Methanesulfonate Systems

Quantum Chemical Calculations for Molecular Cluster Analysis

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental interactions and mechanisms governing the formation and stability of molecular clusters involving methanesulfonic acid (MSA) and ammonia (B1221849) (NH3) or amines. These computational approaches provide detailed insights at the molecular level that are often inaccessible through experimental methods alone.

The formation of new atmospheric particles is a critical area of study, and the clustering of acid and base molecules is a primary mechanism. aip.org Computational modeling has been extensively used to investigate the initial steps of this process involving methanesulfonic acid and ammonia. Studies have modeled the structures and thermochemical parameters of various clusters, such as (MSA)n(NH3)m. researchgate.net

The modeling process often begins with identifying the lowest-energy structures of the clusters. This can be achieved through a funneling approach that employs programs like ABCluster, combined with semi-empirical PM7 calculations, to generate and screen a large number of initial configurations. nih.govacs.org These initial structures are then further optimized to find the most stable geometries. nih.gov

Research indicates that hydrogen bonding and electrostatic interactions, particularly after proton transfer from MSA to ammonia, are the primary driving forces for cluster formation. researchgate.net Ammonia has been shown to effectively promote the formation of MSA-based clusters. researchgate.net However, studies also suggest that under typical atmospheric conditions, the formation of simple MSA-NH3 clusters might be relatively weak, and the presence of other species like sulfuric acid could be important for effective nucleation in coastal atmospheres. researchgate.netacs.org

The stability and growth potential of these small clusters are of significant interest. For instance, in clusters containing both MSA and sulfuric acid (SA) with ammonia, calculations of binding free energies help determine the preferential reaction pathways. Results have shown that the stabilities of MSA·SA·NH₃ and SA·SA·NH₃ clusters are comparable. acs.org However, ammonia is considered a weaker stabilizing base for MSA compared to amines like methylamine (B109427) (MA) or dimethylamine (B145610) (DMA). acs.orgnih.gov

The table below summarizes the binding free energies for selected clusters containing methanesulfonic acid, sulfuric acid, and ammonia, illustrating the relative stabilities.

| Cluster | Binding Free Energy (kcal/mol) |

| SA·SA·NH₃ | -19.4 |

| MSA·SA·NH₃ | -18.3 |

| SA·SA·NH₃·NH₃ | -27.0 |

| MSA·SA·NH₃·NH₃ | -23.6 |

Data sourced from computational studies on cluster binding energies. acs.org

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for studying atmospheric molecular clusters. It is widely used to perform geometry optimizations and calculate the vibrational frequencies of MSA-ammonia clusters. researchgate.net These calculations are crucial for determining the stable structures and thermodynamic properties, such as binding energies, enthalpy, and Gibbs free energy of formation. researchgate.netnih.govnih.gov

Various DFT functionals are employed in these studies. For example, the ωB97X-D functional with a 6-31++G(d,p) basis set is commonly used for structural and frequency calculations. researchgate.netnih.gov To achieve higher accuracy for energy calculations, single-point energy calculations are often performed using more advanced methods like DLPNO-CCSD(T0) with a larger basis set (e.g., aug-cc-pVTZ). researchgate.netnih.govacs.org The choice of the functional is critical, and studies have benchmarked different methods against high-level calculations to ensure accuracy. The ωB97X-D3(BJ) functional, for instance, has shown excellent performance in calculating binding energies for atmospheric acid-base dimer clusters. researchgate.net

The results from DFT calculations provide key thermodynamic data that can be used as input for atmospheric cluster dynamics models, which simulate the kinetics of particle formation. researchgate.net For the MSA-NH3 system, DFT calculations have shown that hydration significantly impacts the evaporation and formation rates of clusters. researchgate.net The presence of water molecules can stabilize the clusters, reducing their evaporation rate. researchgate.net For example, the evaporation rate of the (MSA)(NH3) dimer can be reduced by a factor of approximately 10⁻⁵ at a relative humidity of 40% or higher. researchgate.net

The table below presents thermodynamic data for the formation of a sulfuric acid-ammonia complex, which serves as a well-studied reference system, calculated using different theoretical approaches. The similarity in results between the tested DFT approach and the higher-level MP2 method lends confidence to the use of DFT for these systems. nih.gov

| Property | Value (kcal/mol) | Calculation Method |

| Gibbs Free Energy (ΔG) | -7.51 | MP2 |

| Enthalpy (ΔH) | -15.8 | MP2 |

| Gibbs Free Energy (ΔG) | -7.61 | DFT (Chosen Method) |

| Enthalpy (ΔH) | -16.0 | DFT (Chosen Method) |

Comparison of thermodynamic properties for the H₂SO₄·NH₃ complex calculated by different quantum chemical methods. nih.gov

The stability of methanesulfonic acid-ammonia/amine clusters is intrinsically linked to the charge transfer that occurs upon their formation. frontiersin.org In these clusters, the acidic MSA molecule acts as a proton donor, while the basic ammonia or amine molecule acts as a proton acceptor. This proton transfer leads to the formation of an ion pair: the methanesulfonate (B1217627) anion (CH₃SO₃⁻) and an ammonium (B1175870) or aminium cation (e.g., NH₄⁺). frontiersin.orgrsc.org

The electrostatic interactions between these newly formed ions are a primary driving force that stabilizes the cluster. researchgate.net The stability is further enhanced by the formation of a network of hydrogen bonds. In clusters containing more acid than base molecules, the excess MSA molecules can surround the central ion pair, linking to it via hydrogen bonds and providing potential sites for further particle growth. frontiersin.org

The synergistic effect of ammonia in the presence of MSA and amines has also been investigated. Quantum calculations of energies, partial charges, and structures of small multi-component clusters suggest that ammonia can play a central role in particle formation, with the interactions involved pointing towards mechanisms for this synergistic effect. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time evolution of molecular systems, offering insights into dynamic processes such as ion pair formation and transport properties in condensed phases.

Born-Oppenheimer molecular dynamics (BOMD) is a powerful simulation technique that treats the electronic structure quantum mechanically while the nuclei move classically according to the forces derived from the electronic calculations. This method is particularly useful for studying chemical reactions and processes involving changes in electronic structure, such as proton transfer.

BOMD simulations have been employed to investigate the mechanism of ion pair particle formation from methanesulfonic acid (HMSA) and ammonia (NH₃) at the air-water interface. nih.gov These simulations revealed that the formation of the ion pair from a hydrogen-bonded complex between MSA and ammonia on the surface of a water droplet occurs extremely rapidly, within a few femtoseconds. nih.gov This suggests a rapid mechanism for gas-to-particle conversion at such interfaces, which is significant for understanding aerosol formation in marine and polar environments. nih.gov The simulations indicate that the initial formation of a hydrogen-bonded complex in the gas phase is a prerequisite for the subsequent rapid ion pair formation on the water surface. nih.gov

Atomistic simulations, specifically classical molecular dynamics (MD), are widely used to study the structure and dynamics of condensed-phase materials, including protic ionic liquids (PILs) and composite polymer electrolytes containing methanesulfonate. iitgn.ac.inmdpi.comresearchgate.net PILs are formed by the proton transfer from a Brønsted acid to a Brønsted base. Ammonium methanesulfonate can be considered a fundamental component of such systems.

MD simulations of PILs, such as those based on trialkylammonium cations and methanesulfonate or triflate anions, are performed to understand how factors like the size and shape of the ions influence the liquid's structure, dynamics, and transport properties. iitgn.ac.in These simulations can characterize the intermolecular structure through spatial distribution functions, which reveal, for example, that the anion is located close to the acidic proton of the ammonium cation. rsc.org

In the context of materials for energy applications, such as fuel cells, MD simulations are used to investigate composite polymer electrolyte membranes. mdpi.comresearchgate.netnih.gov These membranes can be fabricated using PILs based on methanesulfonate incorporated into a polymer matrix like polybenzimidazole (PBI). mdpi.comresearchgate.net Simulations can provide insights into the interactions between the PIL and the polymer, the miscibility of the components, and the mechanisms of proton transport within the membrane. mdpi.comnih.govrsc.org By calculating properties like the mean square displacement of ions, diffusion coefficients and ionic conductivities can be determined and compared with experimental data. iitgn.ac.inrsc.org Such simulations are crucial for designing new electrolyte materials with improved thermal stability and proton conductivity for high-temperature fuel cell applications. mdpi.comresearchgate.netnih.gov

Molecular Insights into Binary Ionic Melts and Electrolyte Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the nanoscale structure and dynamic behavior of ionic liquids, including this compound, particularly in binary melts. These computational studies provide insights into ion-ion and ion-solvent interactions that govern the macroscopic properties of these electrolytes.

In typical MD simulations of protic ionic liquids (PILs) like this compound, the system is modeled by defining force fields that describe the interactions between atoms. These simulations can reveal the structural organization of the ions. For instance, studies on similar PILs, such as diethylmethylammonium triflate, have shown that a layered structure of alternating anions and cations forms at electrode interfaces. nih.gov This structuring extends several nanometers into the bulk liquid and is dependent on the applied electrode potential. nih.gov The addition of a second component, such as a salt or a molecular solvent like water, can significantly alter this organization. The presence of water, for example, has been shown to distort the ionic layering, which can impact the system's electrochemical performance. nih.gov

The dynamics of the electrolyte components are analyzed by calculating properties such as diffusion coefficients and ionic conductivity. These are crucial for applications like fuel cells. MD simulations can distinguish between different mechanisms of charge transport. The "vehicle mechanism" involves the physical diffusion of ions, while the "Grotthuss mechanism" involves the transfer of protons through a hydrogen-bonded network, leading to rapid charge transport without the need for large-scale ion migration. mdpi.com Computational studies investigate the extensive three-dimensional hydrogen-bond networks within these liquids, which are a prerequisite for the Grotthuss mechanism. mdpi.com

The table below summarizes key molecular insights that can be obtained from MD simulations of binary systems containing a protic ionic liquid analogous to this compound.

| Investigated Property | Computational Method/Analysis | Key Insights Provided |

|---|---|---|

| Structural Organization | Radial Distribution Functions (RDFs) | Provides information on the average distance and coordination numbers between different types of ions (e.g., NH₄⁺-CH₃SO₃⁻, NH₄⁺-NH₄⁺). |

| Hydrogen Bonding | Hydrogen Bond Analysis | Identifies the presence, lifetime, and strength of hydrogen bonds (e.g., N-H···O) which are critical for proton transfer and overall fluid structure. mdpi.com |

| Electrolyte Dynamics | Mean Square Displacement (MSD) | Used to calculate the self-diffusion coefficients of the ammonium cation, methanesulfonate anion, and any solvent molecules. |

| Interfacial Structure | Density Profile Analysis | Reveals the formation of alternating cation-anion layers at electrode surfaces, defining the structure of the electric double layer. nih.gov |

| Transport Mechanism | Analysis of Proton Exchange Events | Helps to elucidate the contribution of Grotthuss-type proton hopping versus vehicular diffusion to the overall ionic conductivity. mdpi.comrsc.org |

Computational Approaches to Proton Transfer Mechanisms in this compound Systems

The defining characteristic of this compound as a protic ionic liquid is the transfer of a proton from methanesulfonic acid to ammonia. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a molecular-level understanding of this fundamental process.

DFT calculations are used to investigate the energetics and feasibility of proton transfer. A key predictor for the extent of proton transfer from the acid to the base is the difference in their gas-phase proton affinities (ΔPA). acs.org Studies on analogous systems, such as imidazolium (B1220033) methanesulfonate, have shown that a ΔPA value below a certain threshold (e.g., <90 kcal/mol) indicates a facile and complete proton transfer, leading to a fully ionic system. acs.org Quantum chemical calculations can determine the proton affinities of ammonia (the base) and the methanesulfonate anion (the conjugate base of the acid) to predict the ionic character of this compound.

Furthermore, computational methods can elucidate the mechanisms of proton transport through the liquid. Ab initio molecular dynamics (AIMD) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model the dynamic processes of bond-breaking and bond-forming that occur during proton hopping. uchicago.edunih.gov These simulations can map out the potential energy surface for proton transfer between a cation (NH₄⁺) and a neutral base (NH₃), or between a neutral acid (CH₃SO₃H) and an anion (CH₃SO₃⁻). This allows for the calculation of activation energy barriers for key steps in the transport process, including:

Proton Transfer Barrier: The energy required for a proton to hop from a donor to an acceptor.

Rotational Barrier: The energy needed for molecular reorientation to align the donor and acceptor for the subsequent proton hop. acs.org

The results from these calculations help differentiate between the Grotthuss and vehicle mechanisms of proton conduction and can guide the design of new electrolytes with enhanced conductivity. mdpi.com

The following table illustrates the type of data generated from DFT calculations to assess the proton transfer process in a generic protic acid-base system.

| Parameter | Description | Example Hypothetical Value (kcal/mol) |

|---|---|---|

| PA(Base) | Proton Affinity of the base (e.g., NH₃). | 204.0 |

| PA(Anion) | Proton Affinity of the conjugate base anion (e.g., CH₃SO₃⁻). | ~300-320 |

| ΔPA = PA(Anion) - PA(Base) | Difference in proton affinity; a key indicator of the extent of proton transfer. acs.org | >90 |

| Proton Transfer Energy Barrier | The activation energy for a proton to move from the protonated base (cation) to a neutral base molecule. acs.org | ~5-10 |

| Molecular Rotation Energy Barrier | The activation energy associated with the reorientation of molecules to facilitate proton transfer. acs.org | ~2-5 |

In Silico Studies for Structure-Activity Relationship Prediction